

R-Psop: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *R-Psop*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **R-Psop**, a compound of interest in neuropharmacology. This document outlines its chemical properties, putative mechanism of action, and detailed experimental protocols for its characterization.

Core Molecular and Physicochemical Properties

R-Psop, also known by its IUPAC name 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a small molecule with the chemical formula C₂₀H₂₂N₄O₂.^[1] Its molecular and computed physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ N ₄ O ₂	PubChem ^[1]
Molecular Weight	350.4 g/mol	PubChem ^[1]
IUPAC Name	1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea	PubChem ^[1]
CAS Number	1185189-97-2	PubChem ^[1]

Note: Experimental binding affinity data (K_i or IC_{50}) for **R-Psop** are not readily available in the public domain based on the conducted searches. Characterization of its binding profile would require experimental determination using protocols such as those outlined below.

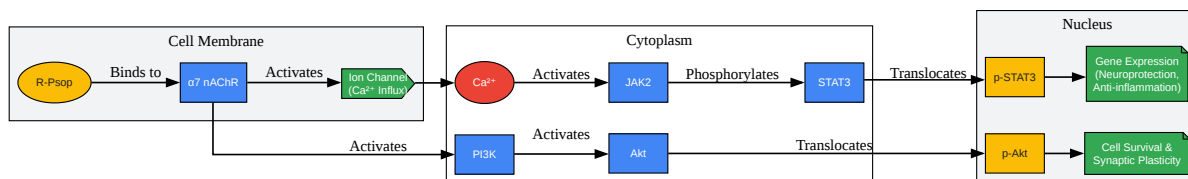
Putative Mechanism of Action and Signaling Pathway

Based on the pharmacological activity of structurally similar compounds, **R-Psop** is hypothesized to act as an agonist at the alpha-7 nicotinic acetylcholine receptor ($\alpha 7$ nAChR). The $\alpha 7$ nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.

Upon agonist binding, the $\alpha 7$ nAChR undergoes a conformational change, leading to the opening of its ion channel, which is highly permeable to calcium ions (Ca^{2+}). The influx of Ca^{2+} into the neuron triggers a cascade of downstream signaling events. Key pathways activated by $\alpha 7$ nAChR stimulation include:

- **JAK2/STAT3 Pathway:** The influx of calcium can lead to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in neuroprotection and anti-inflammatory responses.
- **PI3K/Akt Pathway:** The $\alpha 7$ nAChR can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway is crucial for promoting cell survival and synaptic plasticity.

A diagram of the putative signaling pathway for **R-Psop** is presented below.



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Putative signaling pathway of **R-Psop** via $\alpha 7$ nAChR activation.

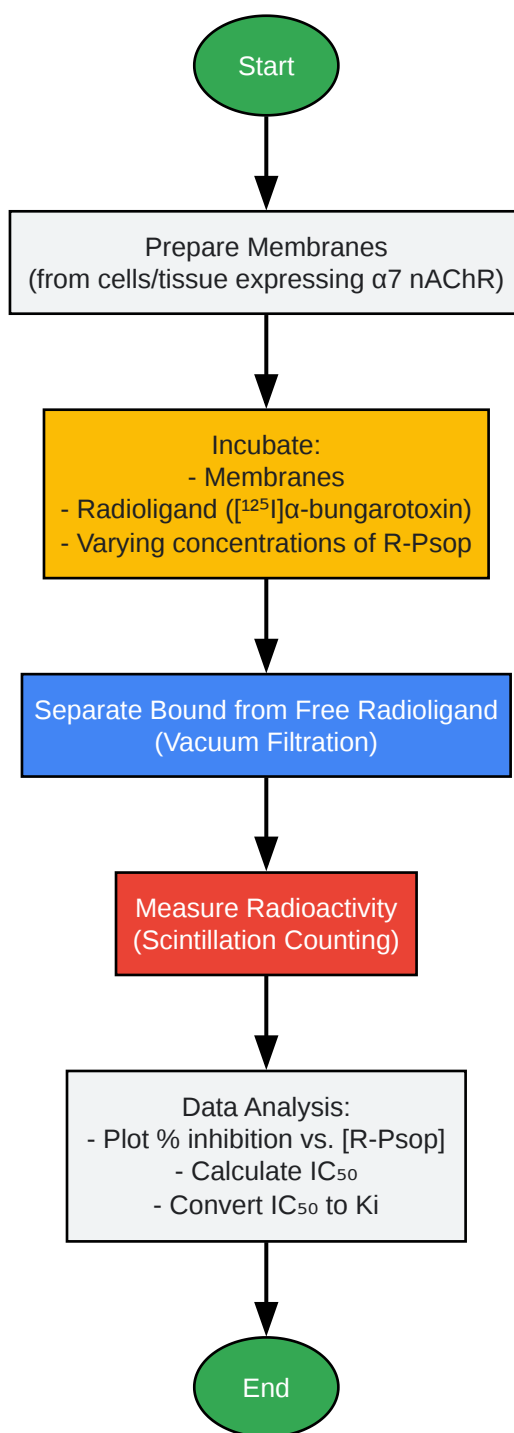
Experimental Protocols

To characterize the interaction of **R-Psop** with the $\alpha 7$ nAChR, two key experiments are recommended: a competitive radioligand binding assay to determine its binding affinity and a calcium flux assay to measure its functional activity as an agonist.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **R-Psop** for the $\alpha 7$ nAChR by measuring its ability to displace a known radioligand.

Experimental Workflow:



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Workflow for the competitive radioligand binding assay.

Detailed Methodology:

- Membrane Preparation:

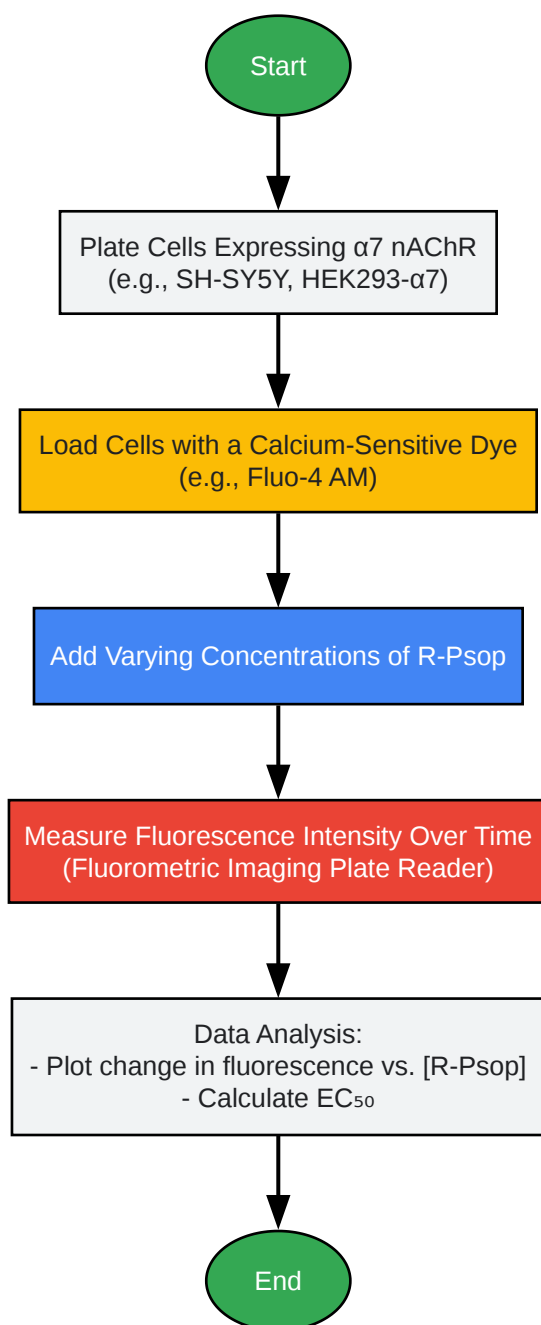
- Homogenize cells or tissue known to express $\alpha 7$ nAChR (e.g., rat brain hippocampus or cell lines like SH-SY5Y) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for $\alpha 7$ nAChR (e.g., [125 I] α -bungarotoxin), and a range of concentrations of **R-Psop**.
 - Include control wells for total binding (no **R-Psop**) and non-specific binding (a high concentration of a known $\alpha 7$ nAChR ligand like nicotine).
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Separation and Measurement:
 - Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition of radioligand binding for each concentration of **R-Psop**.

- Plot the percent inhibition against the logarithm of the **R-Psop** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol measures the functional activity of **R-Psop** as an $\alpha 7$ nAChR agonist by detecting changes in intracellular calcium concentration.

Experimental Workflow:



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Workflow for the calcium flux assay.

Detailed Methodology:

- Cell Culture:

- Culture a suitable cell line endogenously or recombinantly expressing the $\alpha 7$ nAChR (e.g., SH-SY5Y or HEK293 cells transfected with the $\alpha 7$ nAChR subunit) in 96-well black-walled, clear-bottom plates.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Remove the cell culture medium and add the dye-loading buffer to each well.
 - Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
 - Wash the cells with assay buffer to remove excess dye.
- Compound Addition and Measurement:
 - Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
 - Add varying concentrations of **R-Psop** to the wells.
 - Immediately begin measuring the fluorescence intensity over time to detect the increase in intracellular calcium.
- Data Analysis:
 - Determine the change in fluorescence from baseline for each concentration of **R-Psop**.
 - Plot the change in fluorescence against the logarithm of the **R-Psop** concentration.
 - Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of **R-Psop** that elicits a half-maximal response.

Conclusion

R-Psop is a compound with the potential to modulate the $\alpha 7$ nicotinic acetylcholine receptor, a key target in neuroscience research. This guide provides the fundamental molecular information and detailed experimental frameworks necessary for its further investigation. The

provided protocols for radioligand binding and calcium flux assays will enable researchers to elucidate the binding affinity and functional efficacy of **R-Psop**, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.

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References

- 1. R-Psop | C₂₀H₂₂N₄O₂ | CID 73755058 - PubChem [pubchem.ncbi.nlm.nih.gov]
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